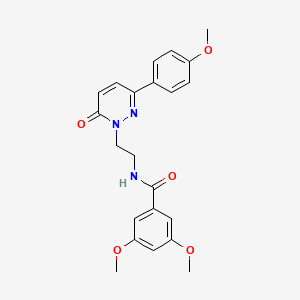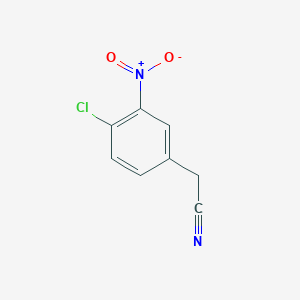![molecular formula C26H34ClN3O3 B2734563 ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine CAS No. 1280193-99-8](/img/structure/B2734563.png)
({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine is a useful research compound. Its molecular formula is C26H34ClN3O3 and its molecular weight is 472.03. The purity is usually 95%.
BenchChem offers high-quality ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism in NH-pyrazoles
The study of NH-pyrazoles, which are related compounds to “({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine,” reveals insights into tautomerism. The research conducted by Cornago et al. (2009) utilized X-ray crystallography and NMR spectroscopy to understand the structural dynamics of NH-pyrazoles. Their findings indicate complex hydrogen bonding patterns in crystals, which stabilize different tautomeric forms. This study is crucial for comprehending the structural behavior of similar pyrazole compounds in various states, highlighting the importance of tautomerism in the design of biologically active molecules Cornago et al., 2009.
Pyrazole Derivatives as Anticancer Agents
Research on 3-phenyl-1H-pyrazole derivatives showcases the potential of these compounds, including “({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine,” as anticancer agents. Liu et al. (2017) synthesized novel 3-phenyl-1H-pyrazole derivatives and optimized the synthetic method to enhance yield. Their study not only underscores the importance of such derivatives in molecular targeted therapy for cancer but also demonstrates the efficiency and selectivity of these compounds in inhibiting tumor cell proliferation and promoting apoptosis. This indicates the significant therapeutic potential of pyrazole derivatives in cancer treatment Liu et al., 2017.
Antimicrobial and Anticancer Properties
A study by Hafez et al. (2016) on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, related to the compound , demonstrated significant antimicrobial and anticancer activities. These compounds were synthesized and characterized, with some showing higher anticancer activity than the reference drug, doxorubicin. The research highlights the potential of pyrazole derivatives in the development of new therapeutic agents with dual antimicrobial and anticancer properties Hafez et al., 2016.
Synthesis and Application in Organic Chemistry
The synthesis and molecular docking study conducted by Katariya et al. (2021) on 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally related to the compound in focus, explored their use as anticancer and antimicrobial agents. This study emphasizes the significance of structural modification in pyrazole derivatives to enhance biological activity, offering a pathway to developing potent drugs against cancer and microbial infections Katariya et al., 2021.
Propriétés
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-3-(4-ethoxyphenoxy)-2-methoxy-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O3/c1-6-32-22-11-13-23(14-12-22)33-18-24(31-5)16-29(4)17-25-19(2)28-30(20(25)3)15-21-9-7-8-10-26(21)27/h7-14,24H,6,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHRWKGYJCOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2734485.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)
![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)
![3-(4-Methoxyphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734489.png)

![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2734496.png)
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)